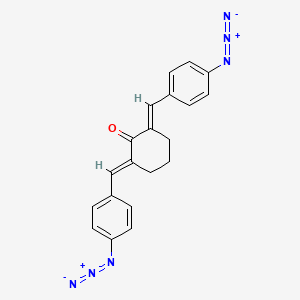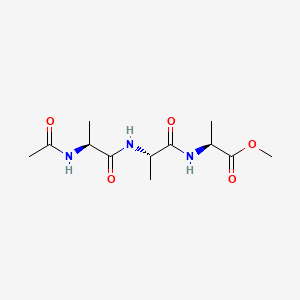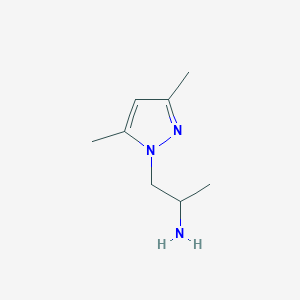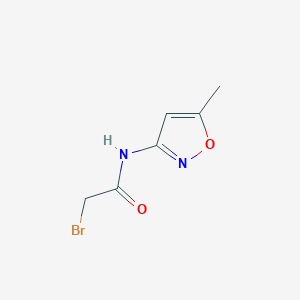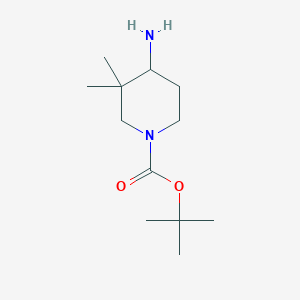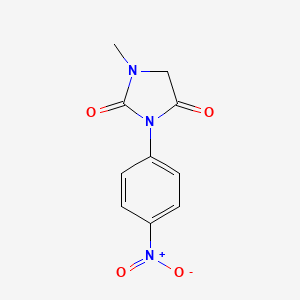![molecular formula C10H11BrN2 B1277602 2-(3-Bromopropil)-1H-benzo[d]imidazol CAS No. 93483-94-4](/img/structure/B1277602.png)
2-(3-Bromopropil)-1H-benzo[d]imidazol
Descripción general
Descripción
2-(3-Bromopropyl)-1H-benzo[d]imidazole is a useful research compound. Its molecular formula is C10H11BrN2 and its molecular weight is 239.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3-Bromopropyl)-1H-benzo[d]imidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Bromopropyl)-1H-benzo[d]imidazole including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Textiles Antibacterianos
Los derivados de imidazol, como el “2-(3-Bromopropil)-1H-benzo[d]imidazol”, se han utilizado para impartir propiedades antibacterianas a los textiles . En un estudio, se sintetizaron complejos de carbeno N-heterocíclico (NHC) y se inmovilizaron en tela de lana . La tela resultante exhibió una alta actividad antibacteriana prolongada incluso después de 50 ciclos de lavado .
Síntesis de Complejos de Carbeno N-Heterocíclico (NHC)
El compuesto se puede utilizar en la síntesis de complejos NHC . Estos complejos ofrecen una ventaja única al proporcionar una actividad antibacteriana alta y a largo plazo a través de la liberación gradual de iones de plata .
Productos Farmacéuticos y Agroquímicos
Los imidazoles son un motivo estructural heterocíclico importante en moléculas funcionales y se utilizan en una amplia gama de aplicaciones . Son componentes clave de moléculas funcionales que se utilizan en una variedad de aplicaciones cotidianas, incluidos productos farmacéuticos y agroquímicos .
Colorantes para Células Solares y Otras Aplicaciones Ópticas
Los imidazoles se están implementando en el desarrollo de colorantes para células solares y otras aplicaciones ópticas . La síntesis regiocontrolada de imidazoles sustituidos es de importancia estratégica debido a su versatilidad y utilidad en estas áreas .
Materiales Funcionales
Los imidazoles también se utilizan en el desarrollo de materiales funcionales . Sus propiedades químicas únicas los hacen adecuados para su uso en una variedad de aplicaciones de ciencia de materiales .
Catálisis
Los imidazoles se han utilizado en la catálisis . Su capacidad para actuar como nucleófilo y electrófilo los convierte en catalizadores versátiles en una variedad de reacciones químicas .
Direcciones Futuras
Imidazole and benzimidazole rings have been widely explored and utilized by the pharmaceutical industry for drug discovery . The research and development of imidazole- and benzimidazole-containing drugs is an increasingly active and attractive topic of medicinal chemistry . This suggests that “2-(3-Bromopropyl)-1H-benzo[d]imidazole” and similar compounds may have potential for future research and development.
Mecanismo De Acción
Target of Action
Imidazole derivatives have been known to interact with a variety of therapeutic targets due to their special structural features and electron-rich environment .
Mode of Action
Imidazole rings are known to bind to a variety of therapeutic targets, resulting in a broad spectrum of bioactivities .
Biochemical Pathways
Imidazole derivatives are known to be involved in a wide range of significant activities including antibacterial, antifungal, antituberculosis, antiviral, anticancer, antioxidant, antidiabetic, anti-inflammatory, and analgesic effects .
Result of Action
Imidazole derivatives are known to exhibit a broad spectrum of bioactivities .
Action Environment
The action of imidazole derivatives can be influenced by various factors such as ph, temperature, and the presence of other molecules .
Análisis Bioquímico
Biochemical Properties
2-(3-Bromopropyl)-1H-benzo[d]imidazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The compound can inhibit or induce these enzymes, affecting the metabolism of other substances. Additionally, 2-(3-Bromopropyl)-1H-benzo[d]imidazole has been shown to interact with DNA, potentially leading to changes in gene expression and cellular function .
Cellular Effects
The effects of 2-(3-Bromopropyl)-1H-benzo[d]imidazole on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can activate or inhibit specific signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis. Furthermore, 2-(3-Bromopropyl)-1H-benzo[d]imidazole can alter gene expression by binding to DNA and affecting transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
The molecular mechanism of action of 2-(3-Bromopropyl)-1H-benzo[d]imidazole involves several key processes. The compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, 2-(3-Bromopropyl)-1H-benzo[d]imidazole can bind to the active site of cytochrome P450 enzymes, inhibiting their activity and affecting the metabolism of other compounds. Additionally, the compound can interact with DNA, leading to changes in gene expression and subsequent alterations in cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(3-Bromopropyl)-1H-benzo[d]imidazole change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-(3-Bromopropyl)-1H-benzo[d]imidazole is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to the compound can result in cumulative effects on cellular function, including alterations in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of 2-(3-Bromopropyl)-1H-benzo[d]imidazole vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways, gene expression, and cellular metabolism. Threshold effects have been observed, where a specific dosage level is required to elicit a biological response. Additionally, high doses of 2-(3-Bromopropyl)-1H-benzo[d]imidazole can result in toxic or adverse effects, including cellular damage and apoptosis .
Metabolic Pathways
2-(3-Bromopropyl)-1H-benzo[d]imidazole is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in the metabolism of xenobiotics and endogenous compounds. The compound can affect metabolic flux and metabolite levels by inhibiting or inducing these enzymes. Additionally, 2-(3-Bromopropyl)-1H-benzo[d]imidazole can be metabolized into various metabolites, which may have different biological activities and effects on cellular function .
Transport and Distribution
The transport and distribution of 2-(3-Bromopropyl)-1H-benzo[d]imidazole within cells and tissues are essential for understanding its biological effects. The compound can be transported across cell membranes through passive diffusion or active transport mechanisms. It may interact with transporters or binding proteins that facilitate its movement within the cell. Once inside the cell, 2-(3-Bromopropyl)-1H-benzo[d]imidazole can localize to specific cellular compartments, affecting its localization and accumulation .
Subcellular Localization
The subcellular localization of 2-(3-Bromopropyl)-1H-benzo[d]imidazole is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, 2-(3-Bromopropyl)-1H-benzo[d]imidazole may localize to the nucleus, where it can interact with DNA and affect gene expression. Alternatively, it may be targeted to the mitochondria, influencing cellular metabolism and energy production .
Propiedades
IUPAC Name |
2-(3-bromopropyl)-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2/c11-7-3-6-10-12-8-4-1-2-5-9(8)13-10/h1-2,4-5H,3,6-7H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNBKQKHVYFOCTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70424592 | |
| Record name | 2-(3-Bromopropyl)benzoimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70424592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93483-94-4 | |
| Record name | 2-(3-Bromopropyl)benzoimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70424592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



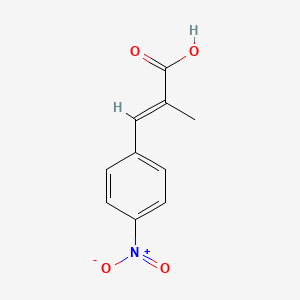
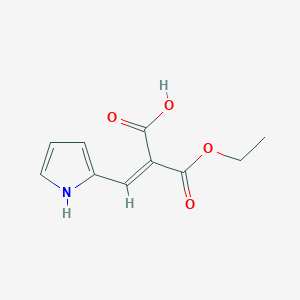

![3-(6-Bromobenzo[d][1,3]dioxol-5-yl)acrylic acid](/img/structure/B1277529.png)

![4-[(E)-2-(4-Aminophenyl)ethenyl]phenol](/img/structure/B1277532.png)
